![molecular formula C13H18N2O4S2 B2567572 N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797630-34-2](/img/structure/B2567572.png)
N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide
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Description
N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Thiophene derivatives exhibit intriguing pharmacological properties. For instance:
- Anticancer Activity : Some thiophene-based compounds demonstrate potential as anticancer agents .
- Anti-Inflammatory Effects : Certain derivatives possess anti-inflammatory properties .
- Antimicrobial Action : Thiophenes show activity against various microorganisms, including bacteria and fungi .
- Antihypertensive Properties : Specific thiophene-containing molecules have been investigated for their antihypertensive effects .
- Anti-Atherosclerotic Activity : Thiophenes may contribute to preventing atherosclerosis .
Organic Semiconductors and Electronics
Thiophene derivatives play a crucial role in organic electronics:
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based compounds contribute to OLED fabrication, enabling energy-efficient displays and lighting .
Corrosion Inhibition
Thiophene derivatives are employed as corrosion inhibitors in industrial chemistry. They protect metals from degradation caused by environmental factors, such as moisture and chemical exposure .
Synthetic Chemistry
Various synthetic methods yield thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for obtaining these compounds .
Material Science
Thiophenes find applications in material science:
Biological Activity
Compound 12 (a derivative of N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide) has shown inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .
properties
IUPAC Name |
N-methyl-2-[1-(thiophene-3-carbonyl)piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c1-14-12(16)9-21(18,19)11-2-5-15(6-3-11)13(17)10-4-7-20-8-10/h4,7-8,11H,2-3,5-6,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWHCAEBIGQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide |
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